molecular formula C12H10Cl2N2O B11850487 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine CAS No. 881194-50-9

2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine

Cat. No.: B11850487
CAS No.: 881194-50-9
M. Wt: 269.12 g/mol
InChI Key: GONFBGGRSMWHGI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 4-ethoxyphenyl group at position 6 of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine typically involves the chlorination of 4,6-dihydroxy-pyrimidine. The reaction is carried out in an aprotic polar organic solvent, such as ethylene dichloride, in the presence of a tertiary amine organic base and phosgene. The mixture is heated to a temperature range of 30 to 155°C for 4 to 16 hours . After the reaction, the excess phosgene is removed, and the product is purified by filtration and washing with water .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is typically isolated by distillation or vacuum distillation to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, substitution with an amine can yield an aminopyrimidine derivative .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, pyrimidine derivatives have been shown to inhibit the activity of enzymes involved in inflammation, such as prostaglandin E2 and inducible nitric oxide synthase . The exact molecular targets and pathways may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(4-ethoxyphenyl)pyrimidine is unique due to the presence of the 4-ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its utility in various scientific research applications .

Properties

CAS No.

881194-50-9

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

2,4-dichloro-6-(4-ethoxyphenyl)pyrimidine

InChI

InChI=1S/C12H10Cl2N2O/c1-2-17-9-5-3-8(4-6-9)10-7-11(13)16-12(14)15-10/h3-7H,2H2,1H3

InChI Key

GONFBGGRSMWHGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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